(2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid
Description
(2S)-1-tert-Butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a propyl substituent at the 2-position of the pyrrolidine ring. The Boc group enhances stability during synthetic processes, while the propyl chain influences lipophilicity and steric effects .
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVUNRZZXRGUBY-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170192 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-propyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-58-8 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-propyl-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-propyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the propyl group.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites. The propyl group and pyrrolidine ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to three related pyrrolidine derivatives from The Journal of Antibiotics (2017) and a phenyl-substituted analogue from BLD Pharmatech ():
Biological Activity
(2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid, also known by its CAS number 706806-58-8, is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article compiles various studies and findings regarding the biological activity of this compound, highlighting its pharmacokinetic properties, toxicity profile, and potential therapeutic applications.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- IUPAC Name : (S)-1-(tert-butoxycarbonyl)-2-propylpyrrolidine-2-carboxylic acid
- Purity : 97%
Biological Activity Overview
The biological activity of this compound has been investigated across several studies. Key findings include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study focused on the compound's interaction with various bacterial strains showed promising results against Staphylococcus aureus and Bacillus cereus. The molecular docking studies revealed strong binding affinities, suggesting effective inhibition of bacterial growth .
Anti-inflammatory Effects
In vitro studies have suggested that the compound may possess anti-inflammatory properties. The mechanism appears to involve the modulation of inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound was assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. The results indicated:
- High Oral Bioavailability : The compound demonstrated favorable absorption characteristics with a high human intestinal absorption (HIA) value.
- Blood-Brain Barrier Permeability : Calculated permeability through the blood-brain barrier was moderate (-0.51), indicating potential CNS access .
- Toxicity Predictions : The toxicity assessment suggested minimal risk for mutagenicity and tumorigenicity, categorizing the compound as relatively safe for further development .
Case Studies
Several case studies have explored the application of this compound in drug development:
- Antimicrobial Drug Development :
- Anti-inflammatory Applications :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 706806-58-8 |
| Antimicrobial Activity | Effective against Staphylococcus aureus and Bacillus cereus |
| Oral Bioavailability | High |
| Blood-Brain Barrier Permeability | Moderate (-0.51) |
| Toxicity Risk | Minimal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
